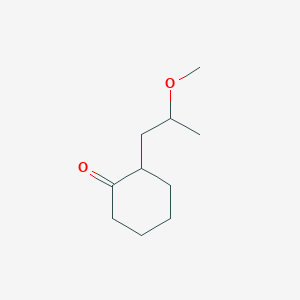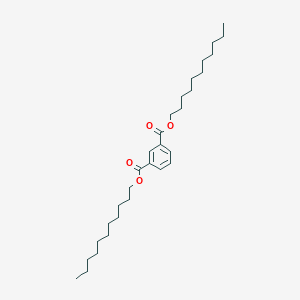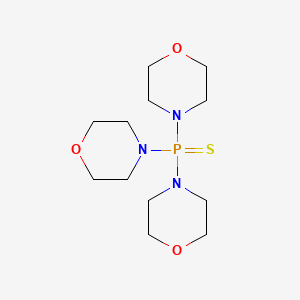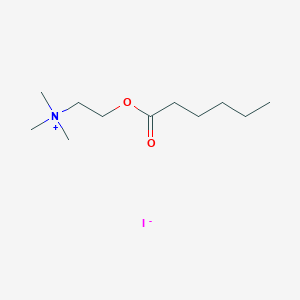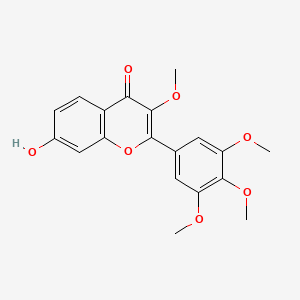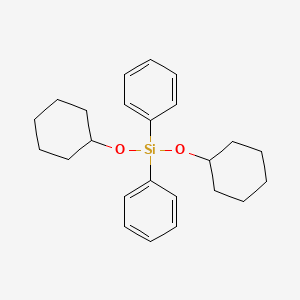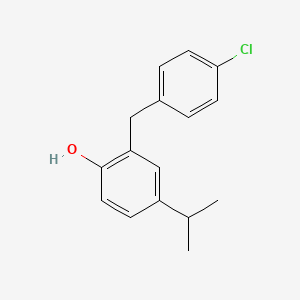
m-Cymen-6-ol, 7-(p-chlorophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
m-Cymen-6-ol, 7-(p-chlorophenyl)-: is an organic compound that belongs to the class of aromatic hydrocarbons. It is a derivative of cymene, which is a naturally occurring aromatic organic compound. The structure of m-Cymen-6-ol, 7-(p-chlorophenyl)- consists of a benzene ring substituted with a hydroxyl group and a p-chlorophenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of m-Cymen-6-ol, 7-(p-chlorophenyl)- typically involves the chlorination of m-cresol followed by further chemical modifications. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of m-Cymen-6-ol, 7-(p-chlorophenyl)- may involve large-scale chlorination processes using advanced chemical reactors to ensure high yield and purity. The process is optimized to minimize by-products and ensure efficient conversion of raw materials.
Chemical Reactions Analysis
Types of Reactions: m-Cymen-6-ol, 7-(p-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are employed under controlled conditions.
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
Chemistry: m-Cymen-6-ol, 7-(p-chlorophenyl)- is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules used in pharmaceuticals and agrochemicals.
Biology: In biological research, m-Cymen-6-ol, 7-(p-chlorophenyl)- is studied for its potential antimicrobial and antifungal properties. It is used in assays to evaluate its efficacy against various pathogens .
Medicine: The compound is investigated for its potential therapeutic applications, including its role as an antimicrobial agent. It is also explored for its potential use in drug formulations.
Industry: In the industrial sector, m-Cymen-6-ol, 7-(p-chlorophenyl)- is used in the production of specialty chemicals and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of m-Cymen-6-ol, 7-(p-chlorophenyl)- involves its interaction with cellular components, leading to disruption of microbial cell membranes and inhibition of essential enzymatic processes. The compound targets specific molecular pathways, resulting in antimicrobial effects .
Comparison with Similar Compounds
p-Cymen-7-ol: An isomer with similar aromatic structure but different substitution pattern.
p-Cymene: A related aromatic hydrocarbon with a methyl and isopropyl group on the benzene ring.
Uniqueness: m-Cymen-6-ol, 7-(p-chlorophenyl)- is unique due to the presence of both a hydroxyl group and a p-chlorophenyl group, which confer distinct chemical and biological properties
Properties
CAS No. |
23802-15-5 |
|---|---|
Molecular Formula |
C16H17ClO |
Molecular Weight |
260.76 g/mol |
IUPAC Name |
2-[(4-chlorophenyl)methyl]-4-propan-2-ylphenol |
InChI |
InChI=1S/C16H17ClO/c1-11(2)13-5-8-16(18)14(10-13)9-12-3-6-15(17)7-4-12/h3-8,10-11,18H,9H2,1-2H3 |
InChI Key |
ABUTZBJDHJAZIO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



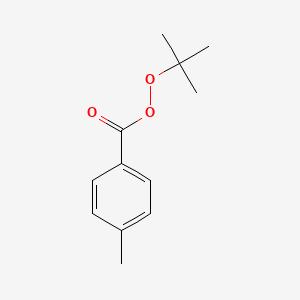
![N~1~,N~2~-Bis[3-(dibutylamino)propyl]ethanediamide](/img/structure/B14703387.png)
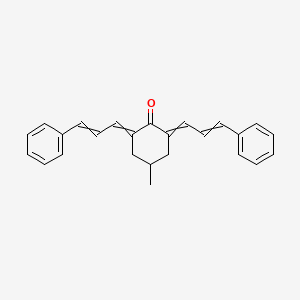
![3-[(Oxan-2-yl)oxy]propane-1,2-diol](/img/structure/B14703390.png)
